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Executive Summary: 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-

imidazolide, or CDDO-Im) is a potent, synthetic oleanane triterpenoid derived from oleanolic

acid.[1] It demonstrates significant multifunctional activity, including anti-proliferative, pro-

apoptotic, anti-inflammatory, and antioxidant effects across a wide range of preclinical models.

[2][3] Its primary mechanism of action involves the potent activation of the Nrf2 signaling

pathway, a critical regulator of cellular defense against oxidative and inflammatory stress.[4][5]

CDDO-Im has shown efficacy in models of cancer, inflammation, and ischemia-reperfusion

injury, making it a compound of significant interest for therapeutic development.[5][6][7] This

document provides an in-depth overview of its core biological activities, quantitative data, key

signaling pathways, and associated experimental methodologies.

Core Biological Activities and Mechanisms of Action
CDDO-Im exerts its biological effects through the modulation of multiple, interconnected

signaling pathways. It is functionally a bifunctional molecule, capable of acting as both a

Michael acceptor and an acylating agent, allowing it to covalently modify a diverse set of

protein targets.[8][9]
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The most well-characterized mechanism of CDDO-Im is its role as a potent activator of the

Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5]

Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the

cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its

degradation. CDDO-Im covalently modifies critical cysteine residues on Keap1.[8][9] This

modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear

translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element

(ARE) in the promoter regions of numerous target genes, initiating their transcription.[3][4]

Downstream Effects: Activation of this pathway leads to the upregulation of a suite of

cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1),

NAD(P)H:quinone oxidoreductase 1 (NQO1), glutamate-cysteine ligase (GCLC), and others.

[4][5][11] This response confers protection against oxidative stress and reduces

inflammation.[3][5] For instance, CDDO-Im potently inhibits the production of inducible nitric

oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4][5] This Nrf2-

dependent activity is central to its protective effects in models of hyperoxic lung injury and

renal ischemia-reperfusion injury.[5][11]
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Fig 1. CDDO-Im activates the Nrf2-Keap1-ARE signaling pathway.

Anti-proliferative and Pro-apoptotic Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15930299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://www.researchgate.net/publication/343353077_CDDO-imidazolide_Targets_Multiple_Amino_Acid_Residues_on_the_Nrf2_Adaptor_Keap1
https://livrepository.liverpool.ac.uk/3103322/1/CDDO-MS_Full.pdf
https://www.caymanchem.com/product/31763/cddo-im
https://pubmed.ncbi.nlm.nih.gov/15930299/
https://aacrjournals.org/cancerres/article/65/11/4789/518045/The-Synthetic-Triterpenoids-CDDO-and-CDDO
https://aacrjournals.org/cancerres/article/65/11/4789/518045/The-Synthetic-Triterpenoids-CDDO-and-CDDO
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773914/
https://pubmed.ncbi.nlm.nih.gov/15930299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://aacrjournals.org/cancerres/article/65/11/4789/518045/The-Synthetic-Triterpenoids-CDDO-and-CDDO
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773914/
https://www.benchchem.com/product/b10787984?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CDDO-Im demonstrates potent growth-suppressive and apoptosis-inducing activity in a wide

array of cancer cell lines, including leukemia, breast cancer, melanoma, and Waldenström

macroglobulinemia.[1][6][12]

Cell Cycle Arrest: In malignant B-cells, CDDO-Im arrests cells in the G0/G1 phase of the cell

cycle.[1] In BRCA1-mutated breast cancer cells, it induces G2/M arrest.[13]

Induction of Apoptosis: The compound induces apoptosis through various mechanisms. In

BRCA1-deficient cells, CDDO-Im increases reactive oxygen species (ROS), leading to DNA

damage and subsequent apoptosis.[13] In other contexts, it inhibits critical survival pathways

and activates caspases.[1]

PPARγ Interaction: CDDO-Im can bind to and transactivate peroxisome proliferator-activated

receptor gamma (PPARγ).[6][10] However, its anti-proliferative effects are not solely

dependent on this interaction, as PPARγ antagonists do not block its activity and PPARγ-null

cells remain sensitive.[6][12]

Induction of Cellular Differentiation
In myeloid leukemia cell lines such as U937 and HL60, CDDO-Im is a potent inducer of

monocytic differentiation.[6][14][15]

Signaling Pathways: This differentiation is mediated by the activation of both the extracellular

signal-regulated kinase (ERK) and the transforming growth factor-beta (TGF-β)/Smad

signaling pathways.[14][15] CDDO-Im enhances the phosphorylation of Smad1/3/5 and

upregulates the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ), which is

critical for monocytic differentiation.[14][15] The process can be partially blocked by MEK1

inhibitors, confirming the role of the ERK pathway.[15]
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Fig 2. CDDO-Im induces differentiation via ERK and Smad pathways.

Quantitative Biological Data
The potency of CDDO-Im has been quantified in numerous assays. The data highlights its

activity at nanomolar concentrations.

Table 1: In Vitro Anti-proliferative and Inhibitory Activity of CDDO-Imidazolide
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Assay Type
Cell Line /
System

Endpoint IC50 Value Citation(s)

Cellular
Proliferation

Human
Leukemia
(e.g., U937)

Growth
Suppression

~10 - 30 nM [6][12]

Cellular

Proliferation

Human Breast

Cancer (e.g.,

MCF-7)

Growth

Suppression
~10 - 30 nM [6][12]

Cellular

Proliferation

Human Breast

Cancer (BRCA1-

mutated)

Growth

Suppression

Concentration-

dependent
[13]

| Inflammatory Response | Murine Macrophages (IFN-γ stimulated) | Nitric Oxide (NO)

Production | 0.014 nM |[10] |

Table 2: Mechanistic and Binding Affinity Data for CDDO-Imidazolide

Target Assay Type Parameter Value Citation(s)

PPARγ
Radioligand
Binding Assay

Kᵢ 344 nM [10]

PPARα
Radioligand

Binding Assay
Kᵢ 232 nM [10]

Nrf2 Pathway
Reporter Assay

(CV-1 cells)
HO-1 Activation

Effective at 100

nM
[10]

| Fatty Acid Synthesis | Human Liposarcoma (LiSa-2) | Inhibition | Effective at 100 nM |[10] |

Key Experimental Protocols
The following protocols are generalized summaries of methodologies frequently cited in the

literature for evaluating the activity of CDDO-Im.
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In Vitro Cell Proliferation Assay (MTS/MTT)
This protocol assesses the effect of CDDO-Im on the metabolic activity and proliferation of

cancer cells.

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

Compound Treatment: Prepare serial dilutions of CDDO-Im in appropriate cell culture

medium. Remove the old medium from the wells and add 100 µL of the CDDO-Im dilutions

or vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

Reagent Addition: Add 20 µL of a tetrazolium salt solution (e.g., MTS or MTT) to each well.

Color Development: Incubate for 1-4 hours. Viable cells will metabolize the salt into a colored

formazan product.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTS) using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the

percentage of viability against the log of the compound concentration to determine the IC50

value.

Western Blot Analysis for Nrf2 Pathway Activation
This protocol is used to detect changes in the protein levels of Nrf2 targets, such as HO-1.

Cell Lysis: Treat cultured cells with CDDO-Im (e.g., 100 nM) for various time points (e.g., 0,

2, 4, 8, 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli

sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., anti-HO-1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using an imaging system. Quantify band intensity relative to the

loading control.

In Vivo Murine Xenograft Cancer Model
This protocol evaluates the anti-tumor efficacy of CDDO-Im in a living organism.

Cell Preparation: Culture a human cancer cell line (e.g., lung, colon) to ~80% confluency.

Harvest, wash, and resuspend the cells in sterile PBS or serum-free medium at a high

concentration (e.g., 5 x 10⁷ cells/mL).

Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude or SCID).

Subcutaneously inject 100 µL of the cell suspension (containing ~5 million cells) into the

flank of each mouse.

Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, use

calipers to measure their length and width every 2-3 days. Calculate tumor volume using the

formula: Volume = (Length × Width²) / 2.
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Randomization and Treatment: When tumors reach a specified average volume (e.g., 100-

150 mm³), randomize the mice into control and treatment groups.

Compound Administration: Prepare the CDDO-Im formulation. It can be administered via oral

gavage, intraperitoneal (i.p.) injection, or mixed into the diet (e.g., 800 mg/kg of diet).[5][16]

Administer the compound or vehicle control according to a predetermined schedule (e.g.,

daily).

Endpoint Analysis: Continue treatment for a set period (e.g., 20-30 days) or until tumors in

the control group reach a predetermined size. Monitor animal body weight as a measure of

toxicity. At the end of the study, euthanize the mice, excise the tumors, and measure their

final weight and volume. Tissues can be collected for further analysis (e.g., histology,

Western blot).
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Fig 3. Experimental workflow for an in vivo subcutaneous xenograft model.
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Conclusion
CDDO-imidazolide is a highly potent synthetic triterpenoid with a well-defined role as a master

regulator of the Nrf2 antioxidant response pathway. Its ability to concurrently suppress

inflammation, inhibit cancer cell proliferation, induce apoptosis, and promote differentiation

underscores its pleiotropic nature. The robust preclinical data, demonstrating efficacy at

nanomolar concentrations both in vitro and in vivo, establishes CDDO-Im as a compelling

candidate for further investigation in the development of therapies for cancer and inflammatory

diseases. Future research should continue to explore its diverse protein targets and expand its

evaluation into additional disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2773914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773914/
https://aacrjournals.org/clincancerres/article/9/7/2798/203589/The-Novel-Synthetic-Triterpenoid-CDDO-Imidazolide
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076712/
https://www.researchwithrutgers.com/en/publications/the-synthetic-triterpenoid-cddo-imidazolide-induces-monocytic-dif/
https://pubmed.ncbi.nlm.nih.gov/16818503/
https://pubmed.ncbi.nlm.nih.gov/16818503/
https://pubmed.ncbi.nlm.nih.gov/16818503/
https://pubmed.ncbi.nlm.nih.gov/21234655/
https://pubmed.ncbi.nlm.nih.gov/21234655/
https://www.benchchem.com/product/b10787984#biological-activity-of-cddo-imidazolide
https://www.benchchem.com/product/b10787984#biological-activity-of-cddo-imidazolide
https://www.benchchem.com/product/b10787984#biological-activity-of-cddo-imidazolide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10787984?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

